5H-[1,2,4]Oxadiazolo[4,5-a]pyrazine
Description
Properties
CAS No. |
262381-32-8 |
|---|---|
Molecular Formula |
C5H5N3O |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
5H-[1,2,4]oxadiazolo[4,5-a]pyrazine |
InChI |
InChI=1S/C5H5N3O/c1-2-8-4-7-9-5(8)3-6-1/h1,3-4H,2H2 |
InChI Key |
SCVCATJVBWDIAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC=C2N1C=NO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The electron-withdrawing capacity of fused oxadiazolo-pyrazines is critical for their utility in push-pull chromophores and energetic materials. Key comparisons include:
- [1,2,5]Oxadiazolo[3,4-b]pyrazine exhibits the strongest electron-withdrawing character among these analogs due to the electronegative oxygen in the oxadiazole ring, making it superior in stabilizing charge-transfer states in push-pull systems .
- Replacement of oxygen with sulfur in [1,2,5]Thiadiazolo[3,4-b]pyrazine reduces electron withdrawal but enhances π-conjugation, leading to red-shifted emissions in the solid state .
- Quinoxaline, lacking a fused heterocyclic ring, shows weaker electron deficiency and is less suited for high-performance optoelectronic applications .
Functional Performance
- Optoelectronic Properties: [1,2,5]Oxadiazolo[3,4-b]pyrazine-based chromophores show intense intramolecular charge transfer (ICT) and large Stokes shifts (>150 nm), making them suitable for organic light-emitting diodes (OLEDs) . Quinoxaline derivatives display aggregation-induced emission (AIE) and solvatochromism, but weaker ICT limits their nonlinear optical (NLO) response .
- Biological Activity :
- Oxadiazolo-pyrazines like C5 (N-(3-chlorophenyl)-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazine-5-amine) exhibit bactericidal activity against Bacillus subtilis and B. cereus spores, attributed to the synergistic effects of the oxadiazole and pyrazine moieties .
- Thiadiazolo analogs are less explored in antimicrobial contexts but show promise in enzyme inhibition .
Stability and Reactivity
- [1,2,5]Oxadiazolo[3,4-b]pyrazine is stable under oxidative conditions but prone to nucleophilic attack at the pyrazine ring due to electron deficiency .
- This compound derivatives with additional fused rings (e.g., isoxazolo or thiadiazolo groups) demonstrate enhanced thermal stability, as seen in sulfenylchloride intermediates that withstand reflux conditions .
Q & A
Q. What are the key synthetic methodologies for 5H-[1,2,4]Oxadiazolo[4,5-a]pyrazine derivatives?
The synthesis typically involves multi-step organic reactions, starting with the formation of heterocyclic intermediates such as oxazole or pyrazole rings, followed by coupling reactions. For example, oxadiazole-pyrazine hybrids are synthesized via cyclization of hydrazide intermediates under reflux conditions in solvents like 2-methoxyethanol . Critical steps include optimizing reaction time, temperature, and stoichiometry to avoid side products. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming intermediate structures .
Q. How can structural features of this compound be characterized?
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR spectroscopy identifies proton environments, particularly distinguishing aromatic protons in oxadiazole and pyrazine rings.
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography provides definitive bond-length and angle data for the fused heterocyclic system . Computational tools like density functional theory (DFT) may validate experimental data by modeling electronic properties .
Q. What are the common reactivity patterns of the oxadiazole moiety in this compound?
The oxadiazole ring exhibits nucleophilic susceptibility at the oxygen and nitrogen atoms, enabling functionalization via:
- Friedel-Crafts acylation to introduce substituents.
- Nucleophilic substitution with amines or alcohols to form amides or esters.
- Cycloaddition reactions for ring expansion or fusion . Reactivity is influenced by electron-withdrawing/donating groups on adjacent rings, which modulate ring aromaticity and stability .
Advanced Research Questions
Q. How can computational methods improve the design of this compound derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and thermodynamic stability of intermediates. For instance:
- Reaction path searches identify low-energy pathways for cyclization or coupling steps.
- Molecular docking screens derivatives for binding affinity to biological targets (e.g., enzymes or receptors).
- Solvent effects are modeled using polarizable continuum models (PCM) to optimize reaction conditions . These methods reduce trial-and-error experimentation and guide synthetic prioritization.
Q. How to resolve contradictions in spectroscopic data during structural validation?
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or IR peaks) require:
- Cross-validation using multiple techniques (e.g., 2D NMR, X-ray).
- Isotopic labeling to trace proton environments in complex fused-ring systems.
- Computational validation via software like Gaussian or ORCA to simulate spectra under experimental conditions .
Q. What strategies optimize reaction yields in multi-step syntheses?
Key approaches include:
- Intermediate purification via column chromatography or recrystallization to remove impurities.
- Microwave-assisted synthesis to accelerate slow steps (e.g., cyclization).
- Catalytic optimization , such as using palladium catalysts for cross-coupling reactions . Kinetic studies (e.g., time-resolved IR) identify rate-limiting steps for targeted optimization .
Q. How to assess the biological activity of oxadiazolo-pyrazine derivatives?
- In vitro assays : Screen for antimicrobial, anticancer, or enzyme-inhibitory activity using cell lines or enzymatic kits.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., nitro, methyl, or chloro groups) to correlate chemical features with bioactivity .
- Metabolic stability tests : Use liver microsomes to evaluate pharmacokinetic properties .
Q. What are the challenges in stabilizing this compound derivatives?
The fused heterocyclic system may exhibit:
- Hydrolytic instability due to oxadiazole ring susceptibility to acidic/basic conditions.
- Photodegradation under UV light. Mitigation strategies include:
- Salt formation (e.g., dihydrochloride salts) to enhance solubility and shelf life .
- Lyophilization for long-term storage of bioactive derivatives .
Methodological Considerations
- Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectroscopic signals.
- Contradiction Handling : Replicate experiments under controlled conditions and validate via independent labs.
- Scale-Up : Pilot studies using flow chemistry or continuous reactors improve reproducibility for industrial translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
